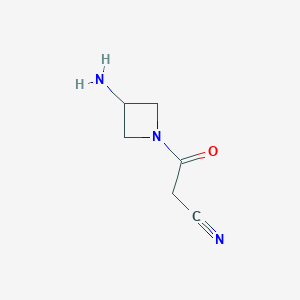
3-(3-アミノアゼチジン-1-イル)-3-オキソプロパンニトリル
説明
“3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile” is a chemical compound that is part of the azetidine family . Azetidines are four-membered saturated heterocycles containing one nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis Analysis
The synthesis of azetidine derivatives has been described in various studies. For instance, a method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 .
Molecular Structure Analysis
The molecular structure of “3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile” is characterized by a five-membered heterocyclic ring system consisting of two carbon atoms, two nitrogen atoms, and one oxygen atom .
Chemical Reactions Analysis
Azetidine derivatives have been involved in various chemical reactions. For example, the Suzuki–Miyaura cross-coupling reaction has been used for the synthesis and diversification of novel heterocyclic amino acid derivatives .
科学的研究の応用
新しいヘテロ環化合物の合成
この化合物は、新しいヘテロ環化合物の合成に使用できます。 出発物質である (N-Boc-アゼチジン-3-イリデン)酢酸は、(N-Boc)アゼチジン-3-オンから DBU 触媒によるホルナー・ワズワース・エモンズ反応によって得られ、続いて NH ヘテロ環とのアザ・マイケル付加によって、目的の官能化された 3-置換 3-(アセトキシメチル)アゼチジンが得られます .
医薬品化学
アミン基 (NH2) の存在は、医薬品化学における潜在的な用途を示唆しています。 アミンは、さまざまな生物学的相互作用に関与できるため、多くの薬剤に見られる一般的な官能基です.
有機合成
この分子には、ケトン基 (C=O) も含まれています。 ケトンは、より複雑な有機分子の構成要素として使用でき、有機合成に役立つさまざまな化学反応に関与できます.
求核付加
縮合反応
アミン基とケトン基は、縮合反応に参加してより大きな分子を形成できます.
ケト-エノール互変異性
β-ジケトンとして、この化合物はケト-エノール互変異性を示す可能性があり、二重結合の位置が 2 つのカルボニル基間でシフトします.
作用機序
Target of Action
The primary target of 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, where it acts as an auto-receptor in histaminergic neurons and modulates the release of histamine and other neurotransmitters .
Mode of Action
3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile interacts with its target, the histamine H3 receptor, as an agonist This means it binds to the receptor and activates it, triggering a response
Biochemical Pathways
The activation of the histamine H3 receptor by 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile can affect various biochemical pathways. One key pathway involves the regulation of cyclic adenosine monophosphate (cAMP) . The activation of the histamine H3 receptor can lead to a decrease in cAMP levels, which in turn can modulate the activity of various downstream proteins and enzymes .
Pharmacokinetics
One study mentions that a related compound has good metabolic stability and weak activity on cytochrome p450 enzymes , which are key factors in drug metabolism.
Result of Action
The activation of the histamine H3 receptor by 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile can have various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, potentially affecting neuronal signaling and brain function .
生化学分析
Biochemical Properties
3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial for modulating neurotransmitter release in the central nervous system. Additionally, 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile may interact with cytochrome P450 enzymes, influencing its metabolic stability .
Cellular Effects
The effects of 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assay, indicating its role in cell signaling . Furthermore, its interaction with histamine H3 receptors can lead to changes in neurotransmitter release, impacting neuronal cell function .
Molecular Mechanism
At the molecular level, 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile exerts its effects through specific binding interactions with biomolecules. It acts as a partial agonist for histamine H3 receptors, binding to these receptors and modulating their activity . This binding interaction is similar to that of histamine, indicating key interactions that influence receptor activity . Additionally, it may inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile can change over time. Its stability and degradation are important factors to consider. Studies have shown that it maintains good metabolic stability, with minimal degradation over time . Long-term effects on cellular function have been observed, particularly in in vitro studies, where it continues to modulate cell signaling and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile vary with different dosages in animal models. At lower doses, it may exhibit partial agonist activity, while higher doses can lead to more pronounced effects on histamine H3 receptors . Toxic or adverse effects at high doses have been observed, indicating a threshold beyond which the compound may become harmful . These dosage-dependent effects are crucial for determining safe and effective usage in research and potential therapeutic applications.
Metabolic Pathways
3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile is involved in specific metabolic pathways, interacting with enzymes and cofactors. It may influence metabolic flux and metabolite levels, particularly through its interaction with cytochrome P450 enzymes . These interactions can affect the compound’s metabolic stability and overall bioavailability .
Transport and Distribution
Within cells and tissues, 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of 3-(3-Aminoazetidin-1-yl)-3-oxopropanenitrile is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
3-(3-aminoazetidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-2-1-6(10)9-3-5(8)4-9/h5H,1,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAENXARDJWWXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-({[2-(Thiophen-2-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475528.png)

amine](/img/structure/B1475536.png)
amine](/img/structure/B1475537.png)
![1-[(Cycloheptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475538.png)

amine](/img/structure/B1475540.png)
![1-{[(Butan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475542.png)

![1-[(Butylamino)methyl]cyclobutan-1-ol](/img/structure/B1475544.png)
